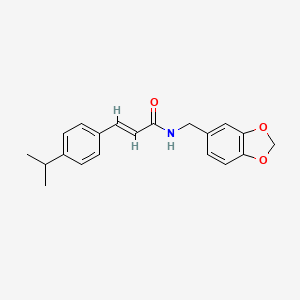
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide, also known as MDMA or ecstasy, is a synthetic drug that has been widely used for recreational purposes. However, its potential for scientific research has been recognized in recent years.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and social behavior. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide also activates the release of oxytocin, a hormone that promotes trust and social bonding. The combined effect of these neurotransmitters and hormones leads to feelings of euphoria, empathy, and openness.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide use can have both acute and long-term effects on the body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as dehydration, nausea, and vomiting. Long-term effects may include neurotoxicity, cognitive impairment, and mood disorders. However, the extent and severity of these effects depend on the dose, frequency, and duration of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide use.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide is a useful tool for studying the neurobiological mechanisms of social behavior and emotional processing. It can be used in animal models to investigate the effects of neurotransmitter systems on behavior and cognition. However, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide use in research is limited by ethical and safety concerns, as well as legal restrictions on its use.
未来方向
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide research is a rapidly growing field, with many potential avenues for future investigation. Some of the areas of interest include:
1. Developing new N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide-based therapies for mental health disorders, such as depression, anxiety, and addiction.
2. Investigating the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide use on the brain and behavior.
3. Exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide in combination with other psychoactive substances for therapeutic purposes.
4. Developing new methods for administering N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide, such as intranasal or sublingual routes.
5. Investigating the potential for N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide to enhance social cognition and empathy in healthy individuals.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide is a synthetic drug with potential therapeutic effects that have been recognized in recent years. Its mechanism of action involves increasing the levels of neurotransmitters and hormones that regulate mood, emotion, and social behavior. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide research is a rapidly growing field with many potential avenues for future investigation. However, its use in research is limited by ethical and safety concerns, as well as legal restrictions on its use.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide is synthesized from safrole, a natural oil derived from the root bark of the sassafras tree. The process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder, which can be further processed into tablets or capsules for consumption.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide has been used in scientific research for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide-assisted psychotherapy can help patients overcome their emotional barriers and improve their mental health outcomes. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isopropylphenyl)acrylamide has also been investigated for its potential use in couples therapy, addiction treatment, and end-of-life care.
属性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)17-7-3-15(4-8-17)6-10-20(22)21-12-16-5-9-18-19(11-16)24-13-23-18/h3-11,14H,12-13H2,1-2H3,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSDBJTWZZLND-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

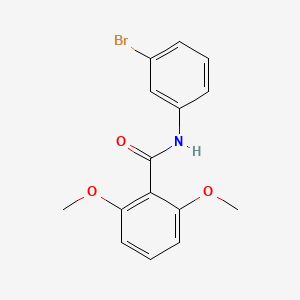
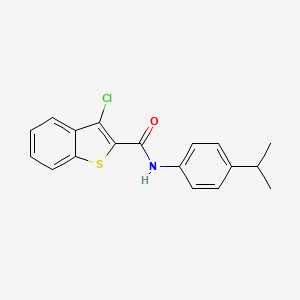
![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
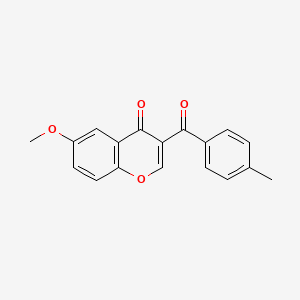
![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)

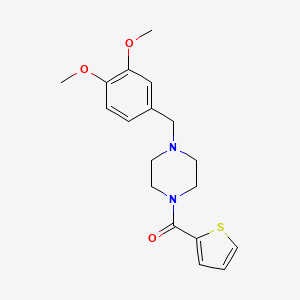
![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)